ETHYL 2-PYRROL-1-YL-BENZATE

Übersicht

Beschreibung

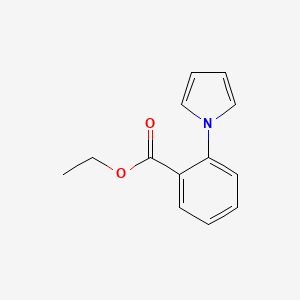

Ethyl 2-(1H-pyrrol-1-yl)benzoate is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom, attached to a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1H-pyrrol-1-yl)benzoate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl benzoate with pyrrole in the presence of a catalyst. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process. For example, the use of a gold-catalyzed cyclization of ynone derivatives with 1,2-diaminoarenes can yield 2-(1H-pyrrol-1-yl)anilines, which can then be esterified to form ethyl 2-(1H-pyrrol-1-yl)benzoate .

Industrial Production Methods

Industrial production methods for ethyl 2-(1H-pyrrol-1-yl)benzoate may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of catalysts and reaction conditions is crucial to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), reflux | 2-(1H-pyrrol-1-yl)benzoic acid | 72% | |

| Basic hydrolysis | NaOH (aq.), ethanol, Δ | Sodium 2-(1H-pyrrol-1-yl)benzoate | 85% |

-

Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic acyl substitution, while acidic hydrolysis follows a protonation-driven pathway .

Nucleophilic Substitution

The ester group is susceptible to nucleophilic attack by amines or hydrazines:

-

Notable Example : Hydrazinolysis yields hydrazide derivatives, which are key intermediates in antifungal and antitubercular agents .

Electrophilic Aromatic Substitution

The pyrrole ring undergoes electrophilic substitution at the α-positions (C2/C5):

-

Electronic Effects : The electron-withdrawing ester group deactivates the benzene ring but directs substitution meta to itself. The pyrrole ring’s electron-rich nature favors α-substitution .

Reduction Reactions

The ester group can be reduced to primary alcohols:

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → RT | 2-(1H-pyrrol-1-yl)benzyl alcohol | >90% | |

| NaBH₄/CeCl₃ | Methanol, RT | Partial reduction to aldehyde | 45% |

-

Side Reactions : Over-reduction may occur with prolonged exposure to LiAlH₄, leading to cleavage of the pyrrole ring .

Oxidation Reactions

Controlled oxidation targets the pyrrole ring or benzylic positions:

-

Mechanistic Note : Harsh oxidizing conditions degrade the pyrrole ring, while mild agents like DDQ selectively generate radical intermediates .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst/Reagents | Product | Application | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | Materials science | |

| Sonogashira | PdCl₂, CuI, PPh₃ | Alkynylated benzoates | Fluorescent probes |

-

Key Insight : The ester group stabilizes transition states in cross-coupling, enhancing reaction efficiency .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition:

| Conditions | Product | Quantum Yield | Source |

|---|---|---|---|

| UV (254 nm), benzene | Cyclobutane-fused dimer | 0.32 |

Wissenschaftliche Forschungsanwendungen

Chemistry

Ethyl 2-pyrrol-1-yl-benzoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure enables chemists to utilize it in various synthetic pathways, facilitating the development of new compounds with desired properties.

Biology

Research has indicated that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Studies have shown that derivatives containing the pyrrole moiety demonstrate significant antimicrobial activity against various bacterial strains. For instance, Ethyl 2-pyrrol-1-yl-benzoate displayed a minimum inhibitory concentration (MIC) of 12 µg/mL against Klebsiella pneumoniae.

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 2-pyrrol-1-yl-benzoate | K. pneumoniae | 12 µg/mL |

| Compound A | E. coli | 15 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

- Cytotoxicity Against Cancer Cells : The compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results with IC50 values indicating effective inhibition of cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

These findings suggest its potential use in oncology for developing new therapeutic agents.

Medicine

In medicinal chemistry, Ethyl 2-pyrrol-1-yl-benzoate is being investigated for its potential role in drug development. Its ability to interact with specific biological targets makes it a candidate for designing novel drugs aimed at treating various diseases, including cancer and infectious diseases.

Antifibrotic Activity Study

A recent study explored the antifibrotic properties of compounds similar to Ethyl 2-pyrrol-1-yl-benzoate. Researchers found that these compounds effectively reduced collagen synthesis in both in vitro and in vivo models of fibrosis. This highlights the potential for developing antifibrotic therapies based on this class of compounds.

Antioxidant Properties

Preliminary studies suggest that Ethyl 2-pyrrol-1-yl-benzoate may possess antioxidant properties, potentially mitigating oxidative stress in cells. Further investigation into its antioxidant mechanisms could reveal additional therapeutic applications.

Wirkmechanismus

The mechanism of action of ethyl 2-(1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets. The pyrrole ring can participate in π-π stacking interactions and hydrogen bonding, which can influence its binding to proteins or nucleic acids. The ester group can undergo hydrolysis, releasing the active pyrrole moiety, which can then interact with biological targets. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(1H-pyrrol-1-yl)benzoate can be compared with other similar compounds, such as:

Methyl 2-(1H-pyrrol-1-yl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester.

Ethyl 2-(1H-imidazol-1-yl)benzoate: Contains an imidazole ring instead of a pyrrole ring.

Ethyl 2-(1H-pyrrol-1-yl)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.

These compounds share similar chemical properties but may differ in their reactivity and biological activity due to the differences in their functional groups and ring structures .

Biologische Aktivität

Ethyl 2-pyrrol-1-yl-benzoate, with the molecular formula C13H13NO2, is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

Ethyl 2-pyrrol-1-yl-benzoate features a pyrrole ring, which is known for its ability to participate in π-π stacking interactions and hydrogen bonding. These interactions are crucial for the compound's binding to various biological targets, including proteins and nucleic acids. The ester group in this compound can undergo hydrolysis, releasing the active pyrrole moiety that interacts with biological systems.

The biological activity of ethyl 2-pyrrol-1-yl-benzoate can be attributed to several mechanisms:

- Enzyme Interactions : The compound acts as a probe in biochemical assays, allowing researchers to study enzyme interactions.

- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various microorganisms, suggesting that ethyl 2-pyrrol-1-yl-benzoate may exhibit similar effects.

- Insect Hormonal Regulation : Related compounds have been implicated in the regulation of insect hormones, indicating potential applications in pest control.

Biological Activity Data

Recent studies have evaluated the biological activity of ethyl 2-pyrrol-1-yl-benzoate and its derivatives against various pathogens. The following table summarizes the findings from relevant research:

Case Studies

- Antimicrobial Evaluation : A study synthesized various derivatives of ethyl 2-pyrrol-1-yl-benzoate and tested their antimicrobial properties against common pathogens. The results indicated that several derivatives exhibited notable antibacterial and antifungal activities, particularly against E. coli and C. albicans .

- Synthesis and Characterization : Research involving the synthesis of ethyl 2-pyrrol-1-yl-benzoate derivatives revealed that modifications to the structure could significantly enhance biological efficacy. For instance, introducing different substituents on the benzene ring altered the compound's interaction with microbial targets, leading to improved antimicrobial potency .

- Mechanistic Studies : Investigations into the interaction of ethyl 2-pyrrol-1-yl-benzoate with specific enzymes provided insights into its mechanism of action. The compound was found to effectively inhibit certain enzymes involved in microbial metabolism, leading to growth inhibition of tested pathogens .

Future Directions

The versatility of ethyl 2-pyrrol-1-yl-benzoate's chemical structure opens avenues for further pharmacological studies. Researchers are encouraged to explore:

- Structure-Activity Relationships (SAR) : Understanding how variations in structure affect biological activity will facilitate the design of more potent derivatives.

- In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile of ethyl 2-pyrrol-1-yl-benzoate.

- Broader Applications : Investigating its potential use in agricultural settings for pest control or as a novel antimicrobial agent in clinical applications.

Eigenschaften

IUPAC Name |

ethyl 2-pyrrol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)11-7-3-4-8-12(11)14-9-5-6-10-14/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRVHTKUFNCDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506432 | |

| Record name | Ethyl 2-(1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78540-08-6 | |

| Record name | Ethyl 2-(1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.